molecular formula C13H18ClNO2 B3949106 N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B3949106
M. Wt: 255.74 g/mol
InChI Key: MNODMMNOXRXAAD-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide typically involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent, followed by the introduction of the butan-2-yl group. Common reagents used in this synthesis might include acetic anhydride or acetyl chloride for the acylation step, and butan-2-amine for the final amide formation. Reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pH to optimize yield and purity. Catalysts and solvents might be employed to enhance reaction rates and facilitate the separation of the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could potentially convert the carbonyl group to an alcohol.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the formulation of agrochemicals or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide exerts its effects would depend on its specific biological or chemical activity. If used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl group on the phenoxy ring.

    N-(butan-2-yl)-2-(3-methylphenoxy)acetamide: Lacks the chloro group on the phenoxy ring.

    N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(butan-2-yl)-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both chloro and methyl groups on the phenoxy ring can affect its chemical properties and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-10(3)15-13(16)8-17-11-5-6-12(14)9(2)7-11/h5-7,10H,4,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNODMMNOXRXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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